molecular formula C5H2Br2O2S B1298461 3,5-Dibromothiophene-2-carboxylic acid CAS No. 7311-68-4

3,5-Dibromothiophene-2-carboxylic acid

Cat. No. B1298461
CAS RN: 7311-68-4
M. Wt: 285.94 g/mol
InChI Key: YWOSIPRAZKDEIL-UHFFFAOYSA-N
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Description

The compound of interest, 3,5-Dibromothiophene-2-carboxylic acid, is a brominated thiophene derivative with a carboxylic acid functional group. Thiophene derivatives are of significant interest in the field of organic chemistry due to their aromatic character and their utility in various chemical reactions and applications, including pharmaceuticals, materials science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of brominated thiophene derivatives can be achieved through various methods. For instance, a one-pot oxidation and bromination method using Br2 has been demonstrated to efficiently convert dihydrothiophenes to dibromothiophenes, as shown in the synthesis of 3,4-diaryl-2,5-dibromothiophenes . This method highlights the dual role of Br2 as both an oxidizing and brominating agent. Although the specific synthesis of 3,5-Dibromothiophene-2-carboxylic acid is not detailed in the provided papers, similar bromination strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be quite diverse, with various substituents affecting the overall conformation and properties of the molecule. For example, the X-ray structure of a related compound, [2,2'-bithiophene]-5-carboxylic acid, was determined and showed interesting structural features . While this does not directly describe 3,5-Dibromothiophene-2-carboxylic acid, it provides insight into how carboxylic acid groups can influence the solid-state conformation of thiophene derivatives.

Chemical Reactions Analysis

Thiophene derivatives participate in a variety of chemical reactions. The Suzuki cross-coupling reaction is a notable example, where bromothiophene carboxylic acids serve as precursors for the synthesis of various thiophene-based derivatives . This demonstrates the versatility of bromothiophene carboxylic acids in forming new compounds with potential biological activity, such as spasmolytic agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the presence of hydroxyl groups can lead to hydrogen-bonding interactions, which can dictate the solid-state conformation and affect the absorption and fluorescence properties of the compounds . Additionally, the introduction of bromine atoms can significantly alter the reactivity and stability of the thiophene ring, as seen in the synthesis of various thiophene-based derivatives . The electronic properties of these compounds can be further explored using computational methods such as density functional theory (DFT) to predict reactivity and stability .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Thiophene-based analogs have been the focus of a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
    • Methods of Application : The synthesis of thiophene derivatives often involves heterocyclization of various substrates .
    • Results or Outcomes : Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
  • Scientific Field: Industrial Chemistry and Material Science

    • Application Summary : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors .
    • Results or Outcomes : The use of thiophene derivatives as corrosion inhibitors can help to protect metals and other materials from degradation .
  • Scientific Field: Organic Electronics

    • Application Summary : Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
    • Results or Outcomes : The use of thiophene derivatives in these applications can help to improve the performance and efficiency of organic electronic devices .
  • Scientific Field: Photocatalysis
    • Application Summary : Thiophene-based compounds can be used in photocatalysis for environmental purification . They can be used to kill multidrug-resistant bacteria under visible light .
    • Methods of Application : The Stille coupling reaction is used to synthesize the organic-conjugated-polymer photocatalyst .
    • Results or Outcomes : The photocatalyst demonstrated satisfactory stability and excellent photocatalytic activity . Over 7 log of methicillin-resistant Staphylococcus aureus (MRSA) was killed in 3 hours, 7 log of Staphylococcus epidermidis was killed in 3 hours, and 93.3% decomposition of Escherichia coli was achieved in 3 hours .

Safety And Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, rinse immediately with plenty of water .

properties

IUPAC Name

3,5-dibromothiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Br2O2S/c6-2-1-3(7)10-4(2)5(8)9/h1H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOSIPRAZKDEIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1Br)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Br2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90347754
Record name 3,5-dibromothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromothiophene-2-carboxylic acid

CAS RN

7311-68-4
Record name 3,5-dibromothiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90347754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7311-68-4
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
DW Hawkins, B Iddon, DS Longthorne… - Journal of the Chemical …, 1994 - pubs.rsc.org
3-Bromo-, 3,5-dibromo- and 3,4,5-tribromo-2-thienyllithium have been prepared by bromine → lithium exchange and converted into a number of thiophene derivatives, including the …
Number of citations: 46 pubs.rsc.org
M Ohba, T Oka, T Ando, S Arahata… - Chemical and …, 2016 - jstage.jst.go.jp
There is an urgent need for structurally novel anti-norovirus agents. In this study, we describe the synthesis, anti-norovirus activity, and structure–activity relationship (SAR) of a series of …
Number of citations: 14 www.jstage.jst.go.jp
F Jiang, Y Li, W Zhou, S Yang, Z Yang, Y Ning, D Liu… - Chemosphere, 2021 - Elsevier
Monochlorobenzene (MCB), a solvent and synthetic intermediate, has been widely detected in groundwater at industrial contaminated sites. Cysteine (Cys) enhanced Fe 2+ /persulfate (…
Number of citations: 7 www.sciencedirect.com
大場舞 - 2016 - u-shizuoka-ken.repo.nii.ac.jp
第 2 章 複素環カルボキサミド類縁体の構造活性相関と作用メカニズムの解析第 1 節 複素環カルボキサミド類縁体の合成と活性評価 10 第 1 項 6-フルオロベンゾチアゾールアナログの合成と活性…
Number of citations: 4 u-shizuoka-ken.repo.nii.ac.jp

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